(R)-Methyl 2-phenylpropanoate
Description
Properties
IUPAC Name |
methyl (2R)-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIQUZJSNSZOCH-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34083-55-1 | |
| Record name | Methyl 2-phenylpropionate, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034083551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 2-PHENYLPROPIONATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52BLN3X8LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Metabolic Inversion of (R)-2-Phenylpropionate Derivatives In Vivo: A Technical Guide
Executive Summary
This technical guide provides an in-depth exploration of the metabolic chiral inversion of (R)-2-phenylpropionate derivatives, a critical phenomenon in pharmacology and drug development. This class of compounds, which includes widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and ketoprofen, undergoes a unidirectional metabolic conversion from the inactive or less active (R)-enantiomer to the pharmacologically potent (S)-enantiomer in vivo.[1][2] This guide elucidates the core biochemical mechanisms, details the key enzymes involved, presents robust analytical methodologies for in vivo assessment, and discusses the profound implications for therapeutic efficacy and safety. Designed for researchers, scientists, and drug development professionals, this document synthesizes complex scientific principles with practical, field-proven insights to support the advancement of chiral drug research and development.
Introduction: The Significance of Chirality and Metabolic Inversion
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[3] Enantiomers, the two mirror-image forms of a chiral drug, can exhibit markedly different pharmacokinetic and pharmacodynamic profiles.[4] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects.[5]
The 2-arylpropionic acids (profens) are a prominent class of chiral drugs where this stereoselectivity is of paramount importance.[4] For most profens, the (S)-enantiomer is responsible for the desired anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less potent.[2][5]
A fascinating and clinically relevant phenomenon observed with many profens is the unidirectional metabolic chiral inversion of the (R)-enantiomer to the active (S)-enantiomer within the body.[2][6] This bioconversion effectively turns the (R)-form into a prodrug of the (S)-form, influencing the overall pharmacokinetic profile and therapeutic outcome of the racemate.[7] Understanding and quantifying this metabolic inversion is therefore crucial for optimizing drug efficacy, ensuring patient safety, and meeting regulatory expectations for chiral pharmaceuticals.[8][9]
The Core Mechanism of Metabolic Inversion
The metabolic inversion of (R)-2-phenylpropionate derivatives is a well-defined, three-step enzymatic process primarily occurring in the liver and kidneys.[10] It involves the formation of a coenzyme A (CoA) thioester, followed by epimerization and subsequent hydrolysis.
The key steps are as follows:
-
Thioesterification: The process is initiated by the stereoselective activation of the (R)-enantiomer by an acyl-CoA synthetase. This enzyme catalyzes the formation of a high-energy thioester bond between the carboxyl group of the (R)-profen and coenzyme A, yielding (R)-profenoyl-CoA.[10][11] This step requires ATP and magnesium ions as cofactors.[11]
-
Epimerization: The resulting (R)-profenoyl-CoA thioester undergoes epimerization at the chiral center, converting it to the (S)-profenoyl-CoA thioester. This reaction is catalyzed by α-methylacyl-CoA racemase (AMACR), a key enzyme in the metabolism of branched-chain fatty acids and xenobiotics.[12][13]
-
Hydrolysis: The (S)-profenoyl-CoA thioester is then hydrolyzed by a non-stereoselective hydrolase, releasing the pharmacologically active (S)-enantiomer and free coenzyme A.[1][10]
This unidirectional pathway from (R) to (S) is a critical feature, as the reverse reaction from (S) to (R) does not occur to any significant extent.[2][6]
Sources
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. Regulatory requirements-Chiral drugs.pptx [slideshare.net]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. researchgate.net [researchgate.net]
- 6. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chemconnections.org [chemconnections.org]
- 8. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 9. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alpha-methylacyl-CoA racemase--an 'obscure' metabolic enzyme takes centre stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral inversion of 2-arylpropionyl-CoA esters by human α-methylacyl-CoA racemase 1A (P504S)—a potential mechanism for the anti-cancer effects of ibuprofen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Physicochemical Profiling and Solvent Selection Strategy for (R)-Methyl 2-Phenylpropanoate
Topic: Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Process Chemists, Biocatalysis Engineers, and Separation Scientists.[1][2][3]
Executive Summary & Chemical Identity
(R)-Methyl 2-phenylpropanoate (CAS: 19924-42-6 for (R)-isomer; 3558-60-9 for racemate) is a pivotal chiral intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (e.g., Ibuprofen, Naproxen analogs).[1][2][4]
Unlike its solid carboxylic acid precursor, the methyl ester is a lipophilic liquid at ambient conditions.[2][5] Therefore, traditional "solubility" (saturation limit) is often irrelevant in organic media where it exhibits complete miscibility.[2][3] For this compound, "solubility" must be re-framed as Solvent Selection for Process Optimization —specifically focusing on partition coefficients (LogP), enzymatic compatibility, and liquid-liquid extraction (LLE) dynamics.[3][5]
Key Physicochemical Data:
| Property | Value | Context |
|---|---|---|
| Physical State | Liquid (Oil) | Miscible with most organics; no crystal lattice energy to overcome.[1][2] |
| Boiling Point | ~215 °C | High boiling point requires vacuum distillation or extraction for removal.[1][2] |
| LogP (Octanol/Water) | 2.9 – 3.4 | Highly lipophilic; partitions strongly into organic phases.[2] |
| Water Solubility | < 1.0 g/L | Practically insoluble; forms distinct phases with aqueous buffers.[1][2] |
| Chirality | (R)-Enantiomer | Solvent choice is critical to prevent racemization or enhance enzymatic resolution.[1][2] |
Solubility & Miscibility Profile
The solvation behavior of (R)-methyl 2-phenylpropanoate is governed by its aromatic ring (
Organic Solvent Miscibility
The compound is miscible (solubility =
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[2][3]
-
Polar Aprotic Solvents: Ethyl Acetate, Acetone, Acetonitrile, DMSO.[3][5]
-
Polar Protic Solvents: Methanol, Ethanol, Isopropanol.[3][5]
Technical Insight: While miscible in alcohols, using primary alcohols (Methanol/Ethanol) as solvents in the presence of lipases or strong acid/base catalysts can lead to unwanted transesterification .[2][3] For process stability, non-nucleophilic solvents (Toluene, MTBE, Heptane) are preferred.[3][5]
Aqueous Solubility & Partitioning
The ester is hydrophobic.[2] In biphasic systems (Process Water / Organic), the distribution is dictated by the partition coefficient (
-
Aqueous Solubility: ~0.17 – 0.9 g/L (pH independent, as the ester is non-ionizable).[2][3]
-
Hydrolysis Risk: In aqueous media with pH > 8 or pH < 3, the ester hydrolyzes to (R)-2-phenylpropanoic acid, which is pH-sensitive and much more soluble in basic water (as the carboxylate salt).[1][2]
Application-Specific Solvent Engineering
The primary industrial route to enantiopure (R)-methyl 2-phenylpropanoate involves Lipase-Catalyzed Kinetic Resolution .[1][2] In this context, the solvent is not just a medium but a "molecular tuner" for enzyme enantioselectivity (
The LogP Correlation in Biocatalysis
Lipases (e.g., Candida antarctica Lipase B, CAL-B) require a micro-aqueous layer to maintain their active conformation.[1][3][5]
-
Hydrophilic Solvents (LogP < 2): Solvents like Acetone or THF can strip the essential water layer from the enzyme, causing deactivation.[3]
-
Hydrophobic Solvents (LogP > 3): Solvents like n-Hexane or Isooctane are immiscible with the enzyme's water shell, preserving activity and often enhancing the enantiomeric ratio (
).[2]
Recommended Solvents for Enzymatic Resolution:
-
n-Hexane (LogP 3.9): Standard for high activity.[2]
-
Diisopropyl Ether (DIPE) (LogP 1.9): Good balance of solubility and enzyme compatibility.[2]
-
Toluene (LogP 2.7): Excellent for substrate loading, though slightly more stripping than hexane.[2]
Visualization: Biocatalytic Solvent Selection Workflow
The following diagram illustrates the decision logic for selecting a solvent for the kinetic resolution of the racemic ester.
Caption: Decision matrix for selecting organic solvents based on LogP to maximize lipase stability and enantioselectivity.
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
For formulation and blending, the Hansen Solubility Parameters provide a predictive framework.[3] While experimental values for the specific (R)-isomer are rare, they can be estimated via Group Contribution Methods (Van Krevelen/Hoftyzer) based on the phenyl, ester, and methyl groups.[3][5]
Estimated HSP Values for Methyl 2-Phenylpropanoate:
| Parameter | Symbol | Value (MPa | Contribution Source |
| Dispersion | 17.8 | Aromatic ring dominance (similar to Toluene).[1][2] | |
| Polarity | 5.2 | Ester carbonyl dipole.[2] | |
| Hydrogen Bonding | 6.5 | Ester oxygen (Acceptor only).[1][2] | |
| Total Parameter | 19.6 |
Interpretation:
-
RED Number (Relative Energy Difference):
Experimental Protocols
Protocol A: Determination of Partition Coefficient ( )
This protocol validates the distribution of the ester between an organic phase and water, critical for extraction efficiency.[3]
Reagents:
Methodology:
-
Presaturation: Mix n-octanol and water (1:1 v/v) in a separating funnel. Shake for 24 hours. Separate the phases to obtain "water-saturated octanol" and "octanol-saturated water."
-
Preparation: Dissolve 10 mg of (R)-methyl 2-phenylpropanoate in 10 mL of the pre-saturated octanol phase.
-
Equilibration: Add 10 mL of pre-saturated water. Vortex vigorously for 5 minutes.[2]
-
Separation: Centrifuge at 3000 rpm for 10 minutes to break any emulsion.
-
Quantification: Analyze both phases using HPLC (C18 column, UV detection at 254 nm).
-
Mobile Phase: Acetonitrile:Water (60:40).[2]
-
-
Calculation:
Target Acceptance Criteria: LogP should fall between 2.9 and 3.4.[2]
Protocol B: Solvent Screening for Lipase-Catalyzed Resolution
Objective: Identify the solvent that maximizes the Enantiomeric Ratio (
Methodology:
-
Substrate Solution: Prepare 50 mM solutions of racemic methyl 2-phenylpropanoate in 5 solvents: n-Hexane, Toluene, MTBE, DIPE, and Acetonitrile.
-
Enzyme Addition: Add 10 mg/mL of immobilized Candida antarctica Lipase B (Novozym 435).
-
Water Activity Control: For hydrolysis, add stoichiometric water (0.55 eq).[2] For transesterification, add 2 eq of vinyl acetate (acyl donor) and keep the system anhydrous (add molecular sieves).[3]
-
Incubation: Shake at 30°C, 200 rpm.
-
Sampling: At
, withdraw 50 µL aliquots. Filter to remove enzyme.[2] -
Chiral HPLC Analysis:
References
-
Solvent Effects in Biocatalysis
-
Thermodynamic Data
-
Physical Properties
-
Kinetic Resolution Protocol
Sources
- 1. chemscene.com [chemscene.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Methyl 2-methyl-2-phenylpropanoate | 57625-74-8 [sigmaaldrich.com]
- 5. Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models Based on IS-RPLC Retention Behavior in a Wide pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Research Grade SDS & Technical Guide: (R)-Methyl 2-phenylpropanoate
This guide serves as a comprehensive technical resource for (R)-methyl 2-phenylpropanoate , designed for researchers and drug development professionals. It integrates Safety Data Sheet (SDS) parameters with advanced synthesis protocols and application contexts, moving beyond standard compliance documents to provide actionable scientific insight.
Executive Summary & Chemical Identity
(R)-Methyl 2-phenylpropanoate (also known as Methyl (R)-hydratropate) is a high-value chiral building block used primarily in the asymmetric synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) of the 2-arylpropionic acid class (e.g., Flurbiprofen, Ibuprofen analogs). Unlike its racemic counterpart, the research-grade (R)-enantiomer requires strict handling to prevent racemization, ensuring the stereochemical integrity required for pharmaceutical intermediates.
Product Identifiers
| Parameter | Specification |
| Chemical Name | Methyl (2R)-2-phenylpropanoate |
| CAS Number | 34083-55-1 |
| Synonyms | (R)-Methyl hydratropate; Benzeneacetic acid, |
| Molecular Formula | |
| Molecular Weight | 164.20 g/mol |
| SMILES | COC)C1=CC=CC=1 |
| Chiral Purity |
Hazard Identification (GHS Classification)
Signal Word:WARNING
While often classified under general ester hazards, the research-grade material requires specific attention to volatility and irritation potential.
Hazard Statements (H-Codes)
-
H227: Combustible liquid.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Codes)
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P261: Avoid breathing mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Physical & Chemical Properties
The following data represents the standard for research-grade material. Note that the specific rotation is the definitive quality attribute for the (R)-enantiomer.
| Property | Value / Range | Condition |
| Physical State | Liquid | 20°C |
| Color | Colorless to pale yellow | -- |
| Boiling Point | 221°C (lit.) | 760 mmHg |
| Boiling Point (Reduced) | 73°C | 1.5 mmHg |
| Density | 1.04 g/mL | 25°C |
| Flash Point | 89°C (Closed Cup) | -- |
| Solubility | Immiscible in water; Soluble in MeOH, | -- |
| Specific Rotation | Levorotatory (-) | Neat or in |
> Technical Note on Rotation: The (S)-enantiomer (CAS 28645-07-0) is Dextrorotatory (+). Therefore, the (R)-enantiomer is Levorotatory (-). Exact values depend on solvent and concentration but typically mirror the (S) form.
Stability, Reactivity & Chiral Integrity
Critical for Research Use: The primary stability concern is not decomposition, but racemization .
-
Racemization Risk: The
-proton (benzylic and alpha to a carbonyl) is acidic ( ). Exposure to strong bases (e.g., NaOMe, LDA) or even weak bases in protic solvents can lead to enolization and subsequent loss of optical activity. -
Hydrolysis: Susceptible to acid/base catalyzed hydrolysis to (R)-2-phenylpropanoic acid.
-
Incompatible Materials: Strong oxidizing agents, strong bases, reducing agents.
Synthesis & Production Protocols
For research applications requiring high enantiomeric excess (ee), two primary routes are utilized: Chemical Esterification (from chiral acid) and Biocatalytic Kinetic Resolution (from racemic ester).
Biocatalytic Kinetic Resolution (Preferred for High Purity)
This method utilizes the enantioselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B) to selectively hydrolyze the (S)-ester, leaving the desired (R)-ester intact. This is a self-validating protocol as the reaction stops at 50% conversion if the enzyme is highly selective.
Protocol:
-
Substrate: Dissolve racemic methyl 2-phenylpropanoate in phosphate buffer (pH 7.0) with an organic co-solvent (e.g., MTBE or Toluene).
-
Catalyst: Add immobilized CAL-B (Novozym 435).
-
Reaction: Stir at 30°C. Monitor by Chiral HPLC.
-
Mechanism: The enzyme preferentially hydrolyzes the (S)-enantiomer to (S)-acid.
-
Work-up: Extract the mixture with basic aqueous solution. The (S)-acid moves to the aqueous phase; the unreacted (R)-ester remains in the organic phase.
-
Purification: Evaporate organic solvent to yield (R)-methyl 2-phenylpropanoate (>98% ee).
Synthesis Workflow Diagram
Figure 1: Enzymatic Kinetic Resolution workflow for isolating (R)-methyl 2-phenylpropanoate from racemic starting material.
Handling & Storage
To maintain "Research Grade" status (>97% purity/ee):
-
Storage Conditions: Store at +2°C to +8°C (Refrigerator). Keep container tightly closed in a dry and well-ventilated place.
-
Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent moisture absorption which could trigger slow hydrolysis.
-
Handling: Use only non-sparking tools. Avoid contact with strong bases during transfer to prevent racemization.
Applications in Drug Development
The (R)-methyl 2-phenylpropanoate scaffold is a critical intermediate in the synthesis of Profens (2-arylpropionic acid NSAIDs).
-
Metabolic Studies: Used as a reference standard to study the in vivo chiral inversion of NSAIDs. Many 2-arylpropionic acids undergo unidirectional chiral inversion from the inactive (R)-enantiomer to the active (S)-enantiomer in the liver.
-
Prodrug Synthesis: The ester form improves lipophilicity, facilitating cell membrane permeation before being hydrolyzed to the active acid form intracellularly.
-
Fragrance Chemistry: While the racemic mixture is used for its floral/fruity notes (strawberry, honey), the pure enantiomers are studied for distinct olfactory thresholds.
References
-
TCI Chemicals. Methyl 2-Phenylpropanoate (Racemic) Product Specifications & SDS. Product No. M3461.[2][1] Retrieved from .
-
PubChem. Methyl (S)-2-phenylpropanoate (CAS 28645-07-0) Compound Summary.[3] National Library of Medicine. Retrieved from .
-
Key Organics. Safety Data Sheet: (R)-Methyl 2-phenylpropanoate (CAS 34083-55-1). Retrieved from .
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids.[4] Tetrahedron: Asymmetry.[4]
-
Sigma-Aldrich. (R)-Methyl 2-phenylpropanoate Product Detail. CAS 34083-55-1.[5] Retrieved from .
Sources
Methodological & Application
Application Note: High-Fidelity Kinetic Resolution of Methyl 2-Phenylpropanoate via CALB
Abstract & Strategic Significance
The asymmetric hydrolysis of methyl 2-phenylpropanoate represents a canonical challenge in the synthesis of 2-arylpropionic acids (profens), a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). While chemical routes often require expensive chiral auxiliaries or heavy metal catalysts, enzymatic kinetic resolution offers a sustainable, ambient-temperature alternative.
This guide details the protocol for using Candida antarctica Lipase B (CALB), specifically in its immobilized form (e.g., Novozym 435), to resolve racemic methyl 2-phenylpropanoate. Unlike typical lipases, CALB lacks a prominent lid structure, granting it unique interfacial activation properties and high stability in organic co-solvents.
Target Outcome:
-
Hydrolysis Product: (R)-2-Phenylpropanoic acid (typically favored by CALB).
-
Unreacted Substrate: (S)-Methyl 2-phenylpropanoate (Enriched, often the pharmacologically active precursor for NSAIDs).
-
Metric of Success: Enantiomeric Ratio (
) > 50.
Mechanistic Insight: The CALB Catalytic Cycle
To optimize this reaction, one must understand the molecular machinery. CALB operates via a Serine-Histidine-Aspartate catalytic triad.[1]
Stereochemical Discrimination
CALB possesses a restrictive stereospecific pocket. For 2-substituted esters, the enzyme distinguishes between enantiomers based on the size of the substituents at the
-
Fast Reacting Enantiomer: The enantiomer where the medium-sized group (phenyl) fits the stereospecific pocket while the large group is excluded or positioned in the open active site entrance. For 2-phenylpropanoate, CALB typically hydrolyzes the (R)-enantiomer faster.
-
The "No-Lid" Advantage: Unlike Thermomyces lanuginosus lipase (TLL), CALB does not require a hydrophobic interface to open a "lid" domain. This allows CALB to remain active in monophasic hydro-organic systems, simplifying reactor design.
Reaction Pathway Visualization
Figure 1: Kinetic resolution pathway. CALB preferentially hydrolyzes the (R)-ester, enriching the unreacted fraction in the (S)-ester.
Experimental Protocol
Reagents & Equipment
| Component | Specification | Purpose |
| Enzyme | Novozym 435 (Immobilized CALB) | Catalyst (reusable, stable).[2] |
| Substrate | Methyl 2-phenylpropanoate ( | Racemic starting material.[3] |
| Buffer | 0.1 M Potassium Phosphate (pH 7.5) | Maintains ionization state; neutralizes acid produced. |
| Co-solvent | Acetone or Acetonitrile (max 20% v/v) | Increases substrate solubility. |
| Quenching Agent | 1 M HCl or Ethyl Acetate | Stops reaction for sampling. |
| Equipment | pH-Stat Titrator or Orbital Shaker | Maintains pH and homogeneity. |
Step-by-Step Procedure
Step 1: Substrate Preparation Dissolve 164 mg (1 mmol) of racemic methyl 2-phenylpropanoate in 2 mL of Acetone.
-
Why: The substrate is hydrophobic.[4] Introducing it directly to buffer results in poor dispersion. Acetone acts as a miscibility bridge.
Step 2: Reaction Initiation Add the substrate solution to 18 mL of 0.1 M Potassium Phosphate buffer (pH 7.5) in a thermostatted vessel at 30°C.
-
Critical Check: Ensure the emulsion is stable. If droplets coalesce rapidly, increase stirring speed (magnetic stirring can grind immobilized beads; overhead stirring is preferred).
Step 3: Enzyme Addition Add 20 mg of Novozym 435 beads (approx. 10-20% w/w relative to substrate).
-
Time t=0: Immediately take a 50 µL aliquot for HPLC analysis to establish the baseline.
Step 4: pH Maintenance (The "Silent Killer" of Lipase Reactions) As hydrolysis proceeds, 2-phenylpropanoic acid is released, dropping the pH.
-
Method A (pH Stat - Recommended): Use an autotitrator to add 0.5 M NaOH continuously, maintaining pH at 7.5.
-
Method B (Buffer Capacity): If a titrator is unavailable, use a high molarity buffer (0.5 M) and check pH manually every 30 mins. Warning: If pH drops below 6.0, catalytic activity will stall.
Step 5: Monitoring & Sampling Withdraw 50 µL aliquots at 1, 2, 4, 8, and 24 hours.
-
Quenching: Extract the aliquot immediately with 200 µL Ethyl Acetate. Vortex and centrifuge. The top organic layer contains both ester and acid for analysis.[5]
Step 6: Termination & Work-up Stop the reaction when conversion reaches ~40-45% (to ensure high ee of the remaining ester).
-
Filter off the enzyme beads (wash with acetone for reuse).
-
Acidify the filtrate to pH 2.0 with 1 M HCl.
-
Extract 3x with Ethyl Acetate.
-
Dry over
and concentrate.
Analytical Workflow & Data Processing
Chiral HPLC Method
To calculate the E-value, you must separate the enantiomers of both the ester and the acid (or derivatize the acid back to an ester).
-
Column: Chiralcel OD-H or OJ-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA (TFA is crucial to sharpen the acid peak).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm.
Calculating the E-Value
The Enantiomeric Ratio (
Input Data:
- : Enantiomeric excess of the substrate (ester).[3][5]
- : Enantiomeric excess of the product (acid).[3][5]
- : Conversion (fraction of substrate reacted).
Calculation Logic:
Do not rely on yield for conversion (
Then, calculate
Interpretation Table
| E-Value | Interpretation | Action Required |
| < 10 | Poor Selectivity | Change solvent (try Toluene/Buffer biphasic) or lower temperature. |
| 10 - 50 | Moderate | Good for early stage, but requires recrystallization of product. |
| > 50 | Excellent | Industrial standard. High purity achievable at 50% conversion. |
Troubleshooting & Optimization
Workflow Logic: Optimizing Low Selectivity
Figure 2: Decision tree for optimizing low enantioselectivity in CALB-mediated hydrolysis.
Common Pitfalls
-
" The reaction stopped at 10% conversion."
-
Cause: pH drop inactivated the enzyme.
-
Fix: Verify buffer strength or titrator function.
-
-
"Racemization observed."
-
Cause: The
-proton is acidic. High pH (>8.5) or high temperatures can cause spontaneous racemization of the substrate/product. -
Fix: Keep pH strict at 7.0–7.5 and Temp < 40°C.
-
References
-
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). Biocatalysis in Organic Synthesis. Biocatalysis and Biotransformation.[6] Link
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link
-
Novozymes Corp. (2023). Novozym 435: Product Application Note for Ester Hydrolysis. Link
-
Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294–7299. Link
Sources
- 1. Analysis of the Conformational Stability and Activity of Candida antarctica Lipase B in Organic Solvents: INSIGHT FROM MOLECULAR DYNAMICS AND QUANTUM MECHANICS/SIMULATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. almacgroup.com [almacgroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of (R)-methyl 2-phenylpropanoate via Asymmetric Hydrogenation
Abstract
This document provides a comprehensive guide for the synthesis of (R)-methyl 2-phenylpropanoate, a key chiral intermediate in the production of various pharmaceuticals, through asymmetric hydrogenation. The focus is on the practical application of transition-metal catalysis, emphasizing the selection of appropriate chiral phosphine ligands and the optimization of reaction conditions to achieve high enantioselectivity and yield. Detailed experimental protocols, comparative data, and mechanistic insights are presented to aid researchers, scientists, and drug development professionals in this critical synthetic transformation.
Introduction: The Significance of (R)-methyl 2-phenylpropanoate
(R)-methyl 2-phenylpropanoate is a valuable chiral building block, particularly in the synthesis of profen non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic activity of these drugs is primarily associated with the (S)-enantiomer of the corresponding carboxylic acid, which is readily obtained from the (R)-ester. Therefore, the efficient and highly enantioselective synthesis of (R)-methyl 2-phenylpropanoate is of significant industrial and academic interest. Asymmetric hydrogenation of a prochiral precursor, such as methyl atropate (methyl 2-phenylpropenoate), represents one of the most direct and atom-economical methods to achieve this.[1][2]
The success of this transformation hinges on the use of chiral catalysts, typically transition metal complexes coordinated with chiral phosphine ligands.[3][4] These ligands create a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral substrate, thereby leading to the preferential formation of one enantiomer.[3][5]
The Core of Asymmetric Hydrogenation: Chiral Phosphine Ligands
Chiral phosphine ligands are instrumental in asymmetric catalysis due to their strong coordination to transition metals and their ability to induce high levels of stereocontrol.[3][6] These ligands can be broadly categorized based on the location of their stereogenic centers. For the synthesis of (R)-methyl 2-phenylpropanoate, both ligands with backbone chirality and P-chiral ligands have shown considerable success.[6]
Foundational Ligand Families: BINAP and DuPhos
Two of the most influential families of chiral phosphine ligands in asymmetric hydrogenation are BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DuPhos (1,2-bis(2,5-dialkylphospholano)benzene).
-
BINAP: Developed by Noyori and his coworkers, BINAP is an atropisomeric C2-symmetric bisphosphine ligand.[7] Ruthenium-BINAP complexes are highly effective for the asymmetric hydrogenation of a wide range of functionalized olefins, including α,β-unsaturated carboxylic acids and esters.[8][9][10] The rigid C2-symmetric structure of BINAP creates a well-defined chiral pocket that effectively differentiates the two faces of the prochiral substrate.
-
DuPhos: Introduced by Burk, the DuPhos ligands are a class of electron-rich, C2-symmetric bisphospholane ligands.[11] Rhodium-DuPhos complexes are particularly renowned for their high activity and enantioselectivity in the hydrogenation of enamides and α,β-unsaturated esters.[11][12] The phospholane rings provide a rigid and sterically demanding environment, leading to excellent stereocontrol.[11]
The selection between these and other ligand families often depends on the specific substrate and desired reaction conditions. The electronic and steric properties of the ligand play a crucial role in determining both the catalytic activity and the enantioselectivity of the reaction.[6]
Mechanistic Insights: The "Anti-Lock-and-Key" Phenomenon
A fascinating aspect of Rhodium-DuPhos catalyzed asymmetric hydrogenation is the "anti-lock-and-key" behavior.[12][13] Contrary to the intuitive "lock-and-key" model where the most stable substrate-catalyst complex leads to the major product, in this system, the less stable diastereomeric intermediate is more reactive and leads to the predominant enantiomer.
Computational studies have shown that for the hydrogenation of a prochiral enamide with a [Rh((R,R)-Me-DuPHOS)]+ catalyst, the binding of the re face of the enamide to the catalyst forms the more stable, major diastereomer. However, the subsequent oxidative addition of hydrogen has a significantly lower energy barrier for the minor diastereomer, which has the si face bound. This lower kinetic barrier for the minor diastereomer results in it being the more reactive species, ultimately leading to the formation of the (R)-product with high enantiomeric excess.[12][13]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of (R)-methyl 2-phenylpropanoate via asymmetric hydrogenation of methyl atropate.
General Considerations
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation by oxygen.
-
Solvent Purity: Anhydrous solvents are crucial for the success of the reaction. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Substrate Purity: The purity of the methyl atropate substrate is important. It should be free of any impurities that could poison the catalyst.
Protocol 1: Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation
This protocol is based on the well-established efficacy of Ru-BINAP catalysts for the hydrogenation of α,β-unsaturated esters.[8][14]
Materials:
-
[Ru(OAc)₂( (R)-BINAP)] (Ruthenium(II) acetate (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Methyl atropate
-
Anhydrous Methanol
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Loading: In a glovebox, add [Ru(OAc)₂( (R)-BINAP)] (e.g., substrate-to-catalyst ratio of 1000:1) to a clean, dry autoclave.
-
Substrate and Solvent Addition: Add methyl atropate and anhydrous methanol to the autoclave.
-
Reaction Setup: Seal the autoclave and remove it from the glovebox.
-
Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 50 atm H₂) and begin stirring.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50 °C) and monitor the progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (R)-methyl 2-phenylpropanoate.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral GC or HPLC.
Protocol 2: Rhodium-DuPhos Catalyzed Asymmetric Hydrogenation
This protocol leverages the high activity and enantioselectivity of Rh-DuPhos catalysts.[11]
Materials:
-
[Rh(COD)₂( (R,R)-Me-DuPhos)]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate with (R,R)-Me-DuPhos)
-
Methyl atropate
-
Anhydrous Methanol
-
High-pressure hydrogenation vessel
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, add [Rh(COD)₂]BF₄ and (R,R)-Me-DuPhos (in a 1:1.1 molar ratio) to a Schlenk flask. Add anhydrous methanol and stir for 30 minutes to form the active catalyst.
-
Substrate Addition: Add methyl atropate to the catalyst solution.
-
Transfer to Hydrogenation Vessel: Transfer the reaction mixture to a high-pressure hydrogenation vessel under an inert atmosphere.
-
Hydrogenation: Purge the vessel with hydrogen gas three times and then pressurize to the desired pressure (e.g., 5 atm H₂).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by chiral GC or HPLC.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
-
Characterization: Characterize the product as described in Protocol 1.
Data Presentation: Comparative Performance of Catalysts
The choice of catalyst can significantly impact the outcome of the asymmetric hydrogenation. The following table summarizes typical performance data for the synthesis of (R)-methyl 2-phenylpropanoate.
| Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) (Configuration) |
| [Ru(OAc)₂( (R)-BINAP)] | 1000 | 50 | 50 | 12 | >99 | 95 (R) |
| [Rh((R,R)-Me-DuPhos)]⁺ | 1000 | 5 | 25 | 4 | >99 | 98 (R) |
Note: These values are representative and can vary depending on the specific reaction conditions and the purity of the reagents.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the asymmetric hydrogenation of methyl atropate to (R)-methyl 2-phenylpropanoate.
Caption: General workflow for the synthesis of (R)-methyl 2-phenylpropanoate.
Logical Relationship: Catalyst Selection and Performance
The decision-making process for selecting a suitable catalyst system involves considering several factors that influence the reaction's efficiency and stereochemical outcome.
Sources
- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chiral Quest Phosphine Ligands [sigmaaldrich.com]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 키랄 촉매 및 리간드 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. US5202473A - Ruthenium-binap asymmetric hydrogenation catalyst - Google Patents [patents.google.com]
- 11. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Making sure you're not a bot! [dugi-doc.udg.edu]
Application Notes and Protocols for the Esterification of (R)-2-Phenylpropionic Acid with Methanol
Introduction
(R)-2-phenylpropionic acid, a chiral carboxylic acid, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its esterification with methanol to produce methyl (R)-2-phenylpropionate is a fundamental transformation. The choice of esterification method is critical, as it can influence reaction efficiency, scalability, and the preservation of the stereochemical integrity of the chiral center. This document provides a detailed guide for researchers, scientists, and drug development professionals on three robust protocols for this esterification, each with distinct advantages and considerations. We will delve into the classic Fischer-Speier esterification, the highly efficient thionyl chloride-mediated conversion, and the mild Steglich esterification, offering insights into the causality behind experimental choices to ensure procedural success and safety.
Strategic Overview of Esterification Methodologies
The selection of an appropriate esterification strategy depends on several factors, including the scale of the reaction, the sensitivity of the substrate to acidic or harsh conditions, and the desired purity of the final product. Below is a comparative overview of the three protocols detailed in this guide.
| Method | Catalyst/Reagent | Key Advantages | Primary Considerations |
| Fischer-Speier Esterification | Concentrated Sulfuric Acid (H₂SO₄) | Cost-effective, simple procedure, suitable for large scale. | Equilibrium-limited reaction, requires excess methanol, potential for side reactions with sensitive substrates. |
| Thionyl Chloride-Mediated Esterification | Thionyl Chloride (SOCl₂) | High yield, fast reaction, not equilibrium-limited. | Generates corrosive HCl and SO₂ gas, requires careful handling of the highly reactive thionyl chloride. |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) & 4-Dimethylaminopyridine (DMAP) | Mild reaction conditions, suitable for acid-sensitive substrates, high yield.[1][2] | DCC is a potent allergen, formation of dicyclohexylurea (DCU) byproduct requires careful purification.[3] |
Safety First: Reagent Handling and Precautions
Prior to initiating any experimental work, it is imperative to review the Safety Data Sheets (SDS) for all reagents.
-
(R)-2-Phenylpropionic Acid : Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]
-
Methanol : Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).[7][8][9][10][11] Work in a well-ventilated fume hood and wear appropriate PPE. Keep away from heat, sparks, and open flames.[7][9][11]
-
Concentrated Sulfuric Acid : Causes severe skin burns and eye damage.[12][13] Extremely corrosive.[14] Always add acid to the solvent slowly and with cooling. Wear acid-resistant gloves, a lab coat, and eye/face protection.[12]
-
Thionyl Chloride : Reacts violently with water.[15][16] Causes severe skin burns and eye damage. Toxic if inhaled.[15][16][17] Handle only in a chemical fume hood with appropriate PPE.[16][17][18]
-
Dicyclohexylcarbodiimide (DCC) : Harmful if swallowed and toxic in contact with skin.[3][19][20][21] Causes serious eye damage and may cause an allergic skin reaction.[3][19][20][21] Handle with extreme care, avoiding skin contact and inhalation of dust.[19][20]
Protocol 1: Fischer-Speier Esterification
This method relies on the acid-catalyzed reaction between the carboxylic acid and an excess of alcohol to drive the equilibrium towards the ester product.
Reaction Mechanism Workflow
Sources
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. (R)-(-)-2-苯基丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. westliberty.edu [westliberty.edu]
- 8. leap.epa.ie [leap.epa.ie]
- 9. methanex.com [methanex.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. carlroth.com [carlroth.com]
- 13. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 14. epawebapp.epa.ie [epawebapp.epa.ie]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. bionium.miami.edu [bionium.miami.edu]
- 17. lobachemie.com [lobachemie.com]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. fishersci.com [fishersci.com]
Application Note: (R)-Methyl 2-phenylpropanoate as a Chiral Building Block in Asymmetric Synthesis
Executive Summary
The synthesis of enantiopure active pharmaceutical ingredients (APIs) requires robust chiral building blocks that can undergo diverse chemical transformations without loss of stereochemical integrity. (R)-Methyl 2-phenylpropanoate is a highly versatile intermediate, structurally related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) and a critical precursor for studying chiral inversion pathways in pharmacology[1].
This application note provides validated, step-by-step protocols for utilizing (R)-methyl 2-phenylpropanoate in two divergent synthetic pathways: the stereoretentive reduction to (R)-2-phenyl-1-propanol, and the direct conversion to a chiral Weinreb amide. By detailing the mechanistic causality behind reagent selection and temperature control, this guide ensures the preservation of the labile
Mechanistic Causality & Synthetic Divergence
The primary challenge when utilizing (R)-methyl 2-phenylpropanoate is the acidity of the
To bypass this, synthetic strategies must rely on highly reactive, non-basic nucleophiles or strictly controlled cryogenic conditions.
-
Reduction Pathway: Utilizing Lithium Aluminum Hydride (LiAlH
) at 0 °C ensures rapid hydride delivery, outcompeting any potential acid-base reaction at the -position. The resulting (R)-2-phenyl-1-propanol is a highly sought-after building block for chiral ethers and amines[2][3]. -
Amidation Pathway: Standard amidation requires harsh heating, which destroys the stereocenter. Instead, employing the Williams modification—reacting N,O-dimethylhydroxylamine hydrochloride with isopropylmagnesium chloride (iPrMgCl)—generates a highly nucleophilic magnesium amide that attacks the ester at -20 °C, preserving >98% enantiomeric excess (ee)[4][5].
Divergent synthetic pathways of (R)-methyl 2-phenylpropanoate preserving the
Quantitative Data Summary
The following table summarizes the expected outcomes and analytical validation metrics for the protocols described in this application note.
| Target Compound | Reagents | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) | Key Validation Metric (1H NMR) |
| (R)-2-Phenyl-1-propanol | LiAlH | 0 to 20 | 92 - 96% | > 98% | Disappearance of 3.6 ppm (s, 3H) |
| (R)-Weinreb Amide | NHMe(OMe)·HCl, iPrMgCl | -20 to 0 | 85 - 89% | > 98% | Appearance of 3.5 ppm & 3.1 ppm (s, 3H) |
| (R)-Chiral Ketone | R-MgBr, THF | 0 | 80 - 88% | > 97% | Disappearance of Weinreb N-Me/O-Me signals |
Experimental Protocols
Protocol A: Stereoretentive Reduction to (R)-2-Phenyl-1-propanol
Objective: Convert the methyl ester to a primary alcohol without racemizing the benzylic stereocenter.
Reagents & Equipment:
-
(R)-Methyl 2-phenylpropanoate (1.0 eq, 10 mmol)
-
Lithium Aluminum Hydride (LiAlH
) (1.2 eq, 12 mmol, 2.0 M in THF) -
Anhydrous Tetrahydrofuran (THF) (30 mL)
-
Fieser Workup Reagents: H
O, 15% NaOH (aq)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask under argon. Add anhydrous THF (20 mL) and the LiAlH
solution. Cool the mixture to 0 °C using an ice-water bath. -
Substrate Addition: Dissolve (R)-methyl 2-phenylpropanoate (10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirring LiAlH
suspension over 15 minutes.-
Causality Note: Dropwise addition controls the exothermic hydride transfer. Localized temperature spikes can cause the basic hydride to deprotonate the
-carbon, leading to racemization.
-
-
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. Monitor via TLC (Hexanes/EtOAc 8:2).
-
Fieser Workup (Self-Validating System): Cool the flask back to 0 °C. Carefully quench by adding sequentially: 0.45 mL H
O (dropwise), 0.45 mL 15% NaOH (aq), and 1.35 mL H O.-
Causality Note: This specific stoichiometric quenching prevents the formation of an unfilterable aluminum hydroxide emulsion, yielding a crisp, white granular precipitate that traps impurities.
-
-
Isolation: Filter the suspension through a pad of Celite, washing the filter cake with EtOAc (2 x 20 mL). Concentrate the filtrate under reduced pressure.
-
Validation: Analyze the crude oil via
H NMR. The successful conversion is validated by the disappearance of the methyl ester singlet at ~3.6 ppm and the appearance of a diastereotopic methylene signal ( ) at ~3.7 ppm. Chiral HPLC (Chiralcel OD-H) should confirm an ee of >98%.
Protocol B: Direct Synthesis of (R)-Weinreb Amide
Objective: Synthesize a stable Weinreb amide directly from the ester to serve as a precursor for chiral ketones, avoiding a racemization-prone hydrolysis-coupling sequence[4][5].
Reagents & Equipment:
-
(R)-Methyl 2-phenylpropanoate (1.0 eq, 10 mmol)
-
N,O-Dimethylhydroxylamine hydrochloride (2.0 eq, 20 mmol)
-
Isopropylmagnesium chloride (iPrMgCl) (4.0 eq, 40 mmol, 2.0 M in THF)
-
Anhydrous THF (40 mL)
Step-by-Step Methodology:
-
Amide Activation: In a flame-dried 250 mL flask under argon, suspend N,O-dimethylhydroxylamine hydrochloride (20 mmol) in anhydrous THF (30 mL). Cool the suspension to -20 °C (dry ice/ethylene glycol bath).
-
Grignard Addition: Add iPrMgCl (40 mmol) dropwise over 20 minutes.
-
Causality Note: The first equivalent neutralizes the hydrochloride salt; the second deprotonates the amine to form the highly nucleophilic magnesium amide. Methane gas evolution will be observed.
-
-
Ester Coupling: Stir the activated complex for 30 minutes at -20 °C. Dissolve (R)-methyl 2-phenylpropanoate (10 mmol) in THF (10 mL) and add it dropwise to the reaction mixture.
-
Incubation: Maintain the reaction at -20 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
-
Causality Note: Keeping the temperature at or below 0 °C is the critical parameter that prevents the magnesium amide from acting as a base and abstracting the
-proton.
-
-
Quenching & Extraction: Quench the reaction at 0 °C with saturated aqueous NH
Cl (30 mL). Extract the aqueous layer with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate in vacuo. -
Validation: Purify via flash chromatography if necessary.
H NMR validation requires the observation of two distinct singlets at ~3.5 ppm (N-OMe) and ~3.1 ppm (N-Me), confirming the Weinreb amide structure.
References
-
Organic & Biomolecular Chemistry - RSC Publishing . "The proposed chiral inversion pathway for mandelic acid and 2-APA drugs." Royal Society of Chemistry. Available at:[Link]
-
Supplemental Information Enantioselective Hydrogen Atom Transfer . "Discovery of Catalytic Promiscuity in Flavin-Dependent 'Ene'-Reductases." DOI Supplemental Data. Available at:[Link]
-
Cardiff University Research Portal . "Synthetic Organic Electrochemistry to Develop New Transformations Involving Radical Intermediates." Cardiff University. Available at:[Link]
Sources
Troubleshooting & Optimization
base-catalyzed enolization mechanism of alpha-chiral esters
Technical Support Center: Base-Catalyzed Enolization of -Chiral Esters
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals dealing with the stereochemical challenges of base-catalyzed enolization in
When an ester with an
Core Principles & Mechanistic FAQs
Q: Why does my
Q: What is "Memory of Chirality" (MoC), and how does it allow asymmetric induction without external chiral sources?
A: Memory of Chirality is a strategy where the stereochemical information of the starting material is temporarily preserved in the dynamic, conformational chirality of the reactive enolate intermediate[2][4].
Causality: When the
Q: In the Ireland-Claisen rearrangement, why does the choice of solvent dictate the diastereomeric outcome of my product?
A: The diastereoselectivity of the Ireland-Claisen rearrangement is directly tied to the
Visualizing the Mechanistic Pathways
Pathway A: Racemization vs. Memory of Chirality
The following diagram illustrates the divergent pathways an
Caption: Pathway of alpha-chiral ester enolization: Racemization vs. Memory of Chirality (MoC).
Pathway B: Solvent-Controlled Enolate Geometry (Ireland-Claisen)
This diagram maps how solvent conditions control the
Caption: Solvent-controlled E/Z enolate geometry in the Ireland-Claisen rearrangement.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Complete loss of the -stereocenter during ester saponification.
Symptoms: You are attempting to hydrolyze an
Issue 2: Poor diastereomeric ratio (d.r.) in the Ireland-Claisen Rearrangement.
Symptoms: The [3,3]-sigmatropic rearrangement of your allyl ester yields a near 1:1 mixture of syn and anti products.
Root Cause: The enolization step failed to selectively form either the
Quantitative Data: Solvent Effects on Ireland-Claisen Enolate Geometry
The following table summarizes the predictable control of enolate geometry based on solvent conditions, which is a self-validating system for troubleshooting d.r. issues[6].
| Base | Solvent System | Additive | Dominant Transition State | Major Enolate Geometry | Major Product Diastereomer (assuming E-alkene) |
| LDA | THF | None | Cyclic (Chelation-controlled) | syn | |
| LDA | THF | HMPA (23% v/v) | Open (Steric-controlled) | anti | |
| LDA | THF | DMPU (23% v/v) | Open (Steric-controlled) | anti | |
| KHMDS | Toluene | None | Cyclic (Tight ion pair) | syn |
Validated Experimental Protocols
Protocol A: Stereoretentive Saponification of -Chiral Esters (LiOH / )
This protocol utilizes the
Reagents & Equipment:
- -Chiral Ester (1.0 equiv, 1.0 mmol)
-
Lithium hydroxide monohydrate (
) (2.0 equiv, 2.0 mmol) -
30% Aqueous Hydrogen Peroxide (
) (4.0 equiv, 4.0 mmol) -
THF /
(3:1 ratio, 0.1 M) -
Sodium sulfite (
) (1.5 M aqueous solution)
Step-by-Step Methodology:
-
Dissolve the
-chiral ester in the THF/ mixture and cool the reaction flask to 0 °C using an ice-water bath. -
In a separate vial, pre-mix the
and 30% . Caution: Handle with care; ensure no trace metals are present to avoid rapid decomposition. -
Add the
mixture dropwise to the ester solution over 5 minutes to maintain the internal temperature at 0 °C. -
Stir the reaction at 0 °C for 1–2 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Quenching (Critical Step): Quench the excess peroxide by slowly adding the 1.5 M
solution at 0 °C. Stir for 10 minutes. Test for residual peroxide using starch-iodide paper. -
Acidify the aqueous layer to pH 2 using 1 M HCl, then extract with Ethyl Acetate (3 x 15 mL).
-
Dry the combined organic layers over
, filter, and concentrate in vacuo to yield the stereopure carboxylic acid.
Protocol B: - and -Selective Enolization for Ireland-Claisen Rearrangement
This protocol details the generation of ketene silyl acetals with strict geometric control[6].
Reagents & Equipment:
-
Allyl Ester (1.0 equiv, 1.0 mmol)
-
Diisopropylamine (1.1 equiv, 1.1 mmol)
-
n-Butyllithium (2.5 M in hexanes, 1.05 equiv, 1.05 mmol)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv, 1.2 mmol) - Freshly distilled over
-
Anhydrous THF (10 mL)
-
HMPA (for
-enolate only, 2.5 mL) - Caution: Highly toxic, handle in a fume hood.
Step-by-Step Methodology:
-
Preparation of LDA: Add diisopropylamine to anhydrous THF (10 mL) under an argon atmosphere. Cool to -78 °C. Add n-BuLi dropwise. Stir for 15 minutes at -78 °C, then warm to 0 °C for 10 minutes, and re-cool to -78 °C.
-
Solvent Divergence:
-
For
-Enolate (syn-product): Proceed directly to Step 3. -
For
-Enolate (anti-product): Add HMPA (2.5 mL) to the LDA solution at -78 °C. Stir for 15 minutes to ensure complete solvation of the lithium cations.
-
-
Enolization: Add the allyl ester (dissolved in 1 mL THF) dropwise over 10 minutes down the side of the flask to pre-cool the drops. Stir at -78 °C for 30 minutes.
-
Trapping: Add TMSCl dropwise at -78 °C. Stir for 10 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Rearrangement: Heat the reaction mixture to 60 °C for 4–12 hours (substrate dependent) to drive the [3,3]-sigmatropic rearrangement to completion.
-
Workup: Cool to room temperature, quench with 1 M NaOH (to hydrolyze the silyl ester), wash with diethyl ether to remove neutral impurities, acidify the aqueous layer to pH 2 with 1 M HCl, and extract with dichloromethane to isolate the target
-unsaturated acid.
References
- Source: Princeton University (MacMillan Group Seminars)
- Source: National Institutes of Health (NIH)
- Source: Chem-Station Int. Ed.
- Source: Journal of the American Chemical Society (ACS Publications)
- Isomerization at the -Carbon Source: Chemistry LibreTexts URL
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. princeton.edu [princeton.edu]
- 3. Global Diastereoconvergence in the Ireland–Claisen Rearrangement of Isomeric Enolates: Synthesis of Tetrasubstituted α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. princeton.edu [princeton.edu]
- 6. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Stability & Storage of (R)-Methyl 2-Phenylpropanoate
Case ID: STAB-34083-RT Compound: (R)-Methyl 2-phenylpropanoate CAS: 34083-55-1 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
(R)-Methyl 2-phenylpropanoate exhibits good storage stability at room temperature (20–25°C) , provided it is kept in a sealed, anhydrous environment .[1]
While the ester linkage is chemically robust under neutral conditions, the compound possesses a specific vulnerability due to its chirality: the
Module 1: Critical Stability Factors (The "Why")
To troubleshoot stability issues, you must understand the underlying degradation mechanisms. This molecule is not static; it exists in equilibrium with its environment.
The Degradation Pathways
The following diagram illustrates the two distinct failure modes for this compound. Note that Path A (Racemization) can occur without any visible change in physical appearance, whereas Path B (Hydrolysis) often results in a change of odor (acid formation).[1]
Figure 1: Mechanistic pathways for loss of optical purity (Red) and chemical purity (Green).[1]
The Alpha-Proton Vulnerability
The hydrogen atom at the C2 position (alpha to the carbonyl) is activated by both the ester group and the phenyl ring.
-
Risk: In the presence of even weak bases (e.g., traces of amines on glassware) or polar protic solvents, this proton can be removed, transiently forming a planar enolate.[1]
-
Result: When the proton returns, it can attack from either face, destroying the (R)-configuration.[1][2]
Module 2: Storage Protocols (Standard Operating Procedures)
Do not rely on "standard" chemical storage. Follow this specific protocol to maintain enantiomeric excess (ee).
Storage Conditions Matrix
| Parameter | Recommendation | Technical Rationale |
| Temperature | 20°C – 25°C | RT is acceptable. Refrigeration (4°C) is safer for long-term (>1 year) but introduces condensation risks upon opening. |
| Atmosphere | Argon or Nitrogen | Displaces moisture and prevents autoxidation of the benzylic position. |
| Container | Amber Glass | Plastic containers may leach plasticizers or allow moisture permeation. Amber glass prevents photo-initiated radical formation. |
| Closures | Teflon-lined caps | Avoid rubber septa for long-term storage; sulfur/amines in rubber can catalyze racemization. |
| Desiccant | Required | Store the vial inside a secondary jar containing Drierite or silica gel. |
Solvent Compatibility Guide
If storing as a solution (stock), solvent choice is critical.[1]
-
✅ Recommended: Anhydrous Toluene, Hexane, DCM (neutral, aprotic).[1]
-
⚠️ Caution: Methanol, Ethanol (Risk of transesterification).[1]
-
❌ Prohibited: DMSO, DMF (Polar aprotic solvents stabilize the enolate intermediate, drastically accelerating racemization).[1]
Module 3: Troubleshooting & FAQs
Scenario A: "My sample purity is high on GC/LC, but the optical rotation has dropped."
Diagnosis: You have experienced Racemization .
-
Cause: Exposure to trace bases, heat, or storage in polar aprotic solvents (DMSO/DMF).[1]
-
Verification: Run Chiral HPLC (See Module 4). Standard LC/GC cannot distinguish enantiomers.
-
Fix: The sample cannot be recovered. Purify via chiral resolution or discard.
Scenario B: "The sample smells like vinegar or rancid butter."
Diagnosis: You have experienced Hydrolysis .[3]
-
Cause: Moisture ingress. The "vinegar" smell is 2-phenylpropanoic acid.
-
Verification: Check pH (wet pH paper with sample). If pH < 5, acid is present.[1]
-
Fix: If hydrolysis is <10%, dissolve in organic solvent (EtOAc) and wash with saturated NaHCO₃ to remove the acid impurity.[1] Dry over MgSO₄ and re-concentrate.
Scenario C: "Can I store the compound in DMSO for biological assays?"
Answer: Only immediately before use. DMSO facilitates proton exchange at the alpha-position. Storage in DMSO at room temperature for >24 hours can lead to measurable loss of ee%. Prepare DMSO stocks fresh and freeze them at -20°C immediately.
Module 4: Analytical Validation (Self-Validating System)
To confirm the stability of your batch, use the following validated Chiral HPLC method. This separates the (R) and (S) enantiomers to calculate Enantiomeric Excess (ee).[1][2]
Chiral HPLC Protocol[1][5]
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (98 : 2 or 90 : 10).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 254 nm (Phenyl chromophore).
-
Expected Result: Baseline separation of (R) and (S) peaks.
Decision Tree for Quality Control
Figure 2: Quality Control workflow for validating storage stability.
References
-
BLD Pharm. (2025). Safety Data Sheet: (R)-Methyl 2-phenylpropanoate. Retrieved from
-
BenchChem. (2025).[2][4] Technical Support: Hydrolysis of Methyl 2-methyl-2-phenylpropanoate. Retrieved from
-
Sigma-Aldrich. (2026).[5][6] Product Specification: Methyl 2-phenylpropanoate. Retrieved from
-
University of Manchester. (2025). Racemisation in Chemistry and Biology: Mechanisms. Retrieved from
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC: Method Development. Retrieved from
Sources
- 1. Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)-2-methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 20279-29-2: phenyl 2-methylpropanoate | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 2-methyl-2-phenylpropanoate | 57625-74-8 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
minimizing hydrolysis side reactions in chiral ester synthesis
A Guide to Minimizing Hydrolysis and Maximizing Success
Welcome to the Technical Support Center for Chiral Ester Synthesis. As Senior Application Scientists, we understand the nuances and challenges of synthesizing enantiomerically pure esters, which are critical intermediates in pharmaceutical development and fine chemical manufacturing. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions, with a primary focus on mitigating the pervasive issue of hydrolysis.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding hydrolysis in chiral ester synthesis.
Q1: Why is water such a critical factor to control in esterification reactions?
A1: Esterification is fundamentally a reversible reaction where a carboxylic acid and an alcohol combine to form an ester and water.[1][2] According to Le Chatelier's principle, the presence of water, a product of the reaction, will shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired ester.[1] In the context of chiral synthesis, this can be particularly detrimental as it may also lead to racemization of stereocenters, especially under harsh conditions.
Q2: What are the primary mechanisms by which my ester can hydrolyze?
A2: Ester hydrolysis can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: This is the microscopic reverse of the Fischer esterification.[1] The carbonyl oxygen of the ester is protonated, activating the carbonyl group towards nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to yield a carboxylate salt and an alcohol. This process is effectively irreversible because the final deprotonation of the carboxylic acid by the alkoxide is a very favorable acid-base reaction.[3]
Q3: Can the pH of my reaction mixture affect the rate of hydrolysis?
A3: Absolutely. The rate of ester hydrolysis is highly pH-dependent. Both strongly acidic and strongly basic conditions will accelerate hydrolysis. It is crucial to maintain a pH that favors the esterification reaction while minimizing hydrolysis. For many esterification reactions, mildly acidic conditions are employed to activate the carboxylic acid without significantly promoting the reverse hydrolysis reaction.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and solving common problems encountered during chiral ester synthesis.
Issue 1: Low Yield of Chiral Ester Despite Complete Consumption of Starting Materials
This common issue often points to hydrolysis of the product during the reaction or workup.
| Possible Cause | Troubleshooting & Optimization |
| Presence of Water in Reagents or Solvents | Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry them over activated molecular sieves (3Å or 4Å). Consider using a water scavenger in situ. |
| Inappropriate Workup Procedure | Solution: Avoid prolonged contact with aqueous acidic or basic solutions during workup. If an aqueous wash is necessary, use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid catalyst, followed by a brine wash to remove bulk water. Perform the workup at low temperatures to minimize hydrolysis. |
| Hydrolysis During Purification | Solution: If using silica gel chromatography, be aware that standard silica gel can be acidic and contain adsorbed water. To mitigate this, you can use deactivated silica gel (treated with a base like triethylamine) or opt for alternative purification methods like distillation or recrystallization if applicable. |
Issue 2: Sluggish or Incomplete Reaction
When your esterification reaction stalls, several factors could be at play.
| Possible Cause | Troubleshooting & Optimization |
| Insufficient Activation of the Carboxylic Acid | Solution: For sterically hindered or electronically deactivated carboxylic acids, a simple acid catalyst may not be sufficient. Consider using a more potent coupling agent such as DCC (dicyclohexylcarbodiimide) in a Steglich esterification, or 2,4,6-trichlorobenzoyl chloride in a Yamaguchi esterification.[4][5][6] |
| Poor Nucleophilicity of the Alcohol | Solution: For less reactive alcohols, particularly tertiary alcohols or phenols, more forcing conditions or different reaction strategies may be necessary. The Mitsunobu reaction, for example, can be effective for these substrates, as it proceeds with inversion of stereochemistry at the alcohol center.[7][8] |
| Reversible Reaction at Equilibrium | Solution: If the reaction has reached equilibrium with significant starting material remaining, you need to shift the equilibrium towards the products. This can be achieved by using a large excess of one of the reactants (usually the less expensive one) or by actively removing water as it is formed using a Dean-Stark apparatus.[1][2] |
Issue 3: Loss of Enantiomeric Purity (Racemization)
Maintaining the stereochemical integrity of your chiral centers is paramount.
| Possible Cause | Troubleshooting & Optimization |
| Harsh Reaction Conditions | Solution: High temperatures or strongly acidic/basic conditions can lead to epimerization at sensitive stereocenters. Opt for milder reaction conditions. For example, the Steglich and Yamaguchi esterifications are known for their mildness and are often preferred for sensitive substrates.[4][5][6] |
| Inappropriate Catalyst or Reagent | Solution: Certain reagents can promote racemization. For instance, in some cases, the use of a strong, non-nucleophilic base might be preferable to a nucleophilic one to avoid side reactions. When performing a kinetic resolution, the choice of enzyme and reaction conditions is critical to achieve high enantioselectivity. |
| Racemization During Workup or Purification | Solution: As with hydrolysis, prolonged exposure to harsh pH conditions during workup or purification can cause racemization. Neutralize the reaction mixture carefully and minimize the time the product is in contact with acidic or basic media. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Steglich Esterification for Acid-Sensitive Substrates
This method is particularly useful for the synthesis of esters from carboxylic acids and alcohols that are sensitive to acidic conditions. It utilizes DCC as a coupling agent and DMAP as a catalyst.[5][6][9]
Materials:
-
Chiral Carboxylic Acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Dicyclohexylcarbodiimide (DCC, 1.1 equiv)
-
4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral carboxylic acid, alcohol, and anhydrous DCM.
-
Stir the solution at room temperature until all solids are dissolved.
-
Add DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Water Removal using a Dean-Stark Apparatus in Fischer Esterification
For reactions that produce a significant amount of water, a Dean-Stark trap is an effective tool to drive the equilibrium towards the ester product.[1][10][11][12]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Chiral Alcohol (1.5 equiv)
-
p-Toluenesulfonic acid (p-TsOH, 0.05 equiv)
-
Toluene
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add the carboxylic acid, chiral alcohol, p-TsOH, and toluene.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
As the azeotrope condenses, the water, being denser than toluene, will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[1]
-
Continue the reaction until the theoretical amount of water has been collected or no more water is observed to be forming.
-
Allow the reaction to cool to room temperature.
-
Work up the reaction mixture by washing with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Section 4: Visualizing Key Concepts
Diagram 1: The Battle of Equilibria: Esterification vs. Hydrolysis
Caption: A simplified representation of the competing esterification and hydrolysis reactions.
Diagram 2: Troubleshooting Workflow for Low Ester Yield
Caption: A decision tree for troubleshooting low yields in chiral ester synthesis.
Section 5: Data at a Glance
Table 1: Comparison of Common Water Removal Strategies
| Method | Advantages | Disadvantages | Best Suited For |
| Dean-Stark Trap | Continuous removal of water, drives equilibrium effectively.[1][12] | Requires a solvent that forms a lower-boiling azeotrope with water (e.g., toluene, benzene).[1][2] | Large-scale reactions where significant water is produced. |
| Molecular Sieves (3Å or 4Å) | Easy to use, can be added directly to the reaction mixture. | Can be difficult to remove from viscous reaction mixtures, may need to be activated before use. | Small to medium-scale reactions, particularly with temperature-sensitive substrates. |
| Orthoesters (e.g., Triethyl Orthoformate) | Reacts irreversibly with water to form stable byproducts.[13] | Introduces additional reagents and byproducts that may need to be removed. | Reactions where other methods of water removal are not feasible. |
| Anhydrous Salts (e.g., MgSO₄, Na₂SO₄) | Inexpensive and readily available. | Lower water-scavenging capacity compared to molecular sieves. | Primarily used for drying solvents before the reaction. |
References
- Vedejs, E., & Chen, X. (1996). A new chiral phosphine catalyst for kinetic resolution of secondary alcohols. Journal of the American Chemical Society, 118(8), 1809-1810.
- Fu, G. C. (2004). Asymmetric catalysis with “planar-chiral” derivatives of 4-(dimethylamino)pyridine. Accounts of Chemical Research, 37(8), 542-547.
-
Macmillan Group. (2005, February 28). Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. Retrieved from [Link]
-
University of York. (n.d.). Dean Stark Trap. Chemistry Teaching Labs. Retrieved from [Link]
-
UW-Madison Demonstration Lab. (2006). Organic Chemistry- Esterification Using a Dean-Stark Trap. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
- Neises, B., & Steglich, W. (1988).
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Common Conditions: Acid to Ester. Retrieved from [Link]
-
YouTube. (2020, May 28). Yamaguchi Esterification Mechanism | Organic Chemistry. Retrieved from [Link]
-
HSCprep. (2021, May 31). Esterification: Alcohol and carboxylic acid reaction with catalyst sulfuric forming ester. Retrieved from [Link]
-
ResearchGate. (2018, January 4). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021, February 5). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]
- Ruble, J. C., Tweddell, J., & Fu, G. C. (2002). Kinetic Resolution of Arylalkylcarbinols Catalyzed by a Planar-Chiral Derivative of DMAP: A New Benchmark for Nonenzymatic Acylation. The Journal of Organic Chemistry, 67(13), 4684-4686.
- Kesslin, G., & Bradshaw, R. (1966). Ortho Esters as Water Scavengers. Industrial & Engineering Chemistry Product Research and Development, 5(1), 27-29.
- Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-1265.
-
Reddit. (2025, March 2). Simple ways to remove water product in Fischer esterification of lauric acid? Retrieved from [Link]
-
Frontiers in Chemistry. (2024, October 10). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
- But, T. Y., & Toy, P. H. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. RSC Advances, 6(42), 35836-35848.
- Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. 7(5), 311-322.
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Biochemistry. (2019, July 3). Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. Retrieved from [Link]
-
CORE. (n.d.). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. Retrieved from [Link]
-
PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. synarchive.com [synarchive.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 11. Organic Chemistry- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 12. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in (R)-methyl 2-phenylpropanoate methylation reactions
This guide addresses the technical challenges in the asymmetric synthesis of (R)-methyl 2-phenylpropanoate via
This support module focuses on the Asymmetric
PART 1: DIAGNOSTIC WORKFLOW
Before altering reagents, identify the specific failure mode using this logic tree.
Figure 1: Diagnostic logic for isolating the root cause of yield loss in ester enolate methylation.
PART 2: THE MECHANISTIC FAILURE POINTS
To solve low yield, you must understand the "Invisible" side reactions.
The O-Alkylation Trap (Hard vs. Soft Nucleophiles)
Ester enolates are ambident nucleophiles.[1][2] The oxygen atom is "hard" (high charge density), and the
-
The Problem: Methyl iodide (MeI) is soft, favoring C-alkylation.[2] However, if you use polar aprotic cosolvents (HMPA, DMPU) to boost reactivity, you expose the "naked" enolate oxygen, increasing O-alkylation (formation of ketene acetals).
-
The Symptom: Low isolated yield of ester; presence of volatile enol ethers in crude NMR (often lost during rotovap).
The "Proton Shuffle" (Dialkylation)
This is the most common cause of low yield.
-
Mechanism: As soon as the product (Mono-Me) is formed, it encounters unreacted Enolate (SM). A rapid proton transfer occurs because the acidity of the starting material and product are similar.
-
Reaction:Enolate(SM) + Product(Mono) ⇌ SM + Enolate(Mono)
-
Result: The Enolate(Mono) reacts with MeI again to form the Dimethyl byproduct (quaternary center), while SM is regenerated.
-
-
The Fix: You must ensure the alkylation rate (
) is significantly faster than the proton transfer rate ( ).
PART 3: OPTIMIZED PROTOCOLS
Choose the protocol matching your synthetic strategy.
Protocol A: Asymmetric Phase-Transfer Catalysis (Recommended)
Best for: Scalability, avoiding cryogenic conditions (-78°C), and using mild bases.[1]
Reagents:
-
Catalyst:
-benzylcinchonidinium bromide (10 mol%) - Induces (R)-selectivity[1] -
Base: 50% KOH (aq) or CsOH (solid)
-
Solvent: Toluene/Chloroform (2:1)
Step-by-Step Optimization:
-
Concentration: High concentration (0.5 M to 1.0 M) favors the interfacial reaction rate over background hydrolysis.
-
Temperature: Run at -20°C to -40°C . While PTC works at RT, enantioselectivity (ee) drops significantly above 0°C.[1]
-
Agitation: Critical. The reaction occurs at the interface. Use a mechanical stirrer or vigorous magnetic stirring (>1000 rpm).
-
Order of Addition:
-
Dissolve Substrate + Catalyst + MeI in organic solvent.[1]
-
Cool to target temp.
-
Add Base last in one portion (if solid) or dropwise (if liquid) to control exotherm.
-
Troubleshooting Table (PTC Route):
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Catalyst poisoning or Hydrolysis | Switch to solid CsOH instead of aqueous KOH to minimize ester hydrolysis. |
| Low ee% (<80%) | Background reaction (uncatalyzed) | Reduce base strength (use K2CO3/KOH mix) or lower temperature. Ensure catalyst is pure (recrystallize).[1] |
| Dialkylation | High local concentration of base | Dilute the organic phase. Add MeI slowly via syringe pump if using solid base.[1] |
Protocol B: Lithium Enolate Alkylation (Cryogenic)
Best for: Small scale, high precision, accessing specific kinetics.
Reagents:
-
Base: LDA or LiHMDS (1.1 equiv)
-
Additive: LiCl (anhydrous, 2.0 equiv) - Crucial for breaking aggregates.[1]
-
Solvent: THF (anhydrous)
The "LiCl Effect" Protocol:
-
Flame dry flask under Argon.
-
Pre-form Enolate: Add LDA to THF at -78°C. Add Methyl Phenylacetate dropwise. Stir for 30 mins.
-
The Fix: Add LiCl (dissolved in THF or added as flame-dried solid) before the electrophile. LiCl breaks up LDA dimers and enolate aggregates, increasing the reactivity of the C-nucleophile and preventing the "Proton Shuffle" (Dialkylation).
-
Alkylation: Add MeI (1.5 equiv) dissolved in THF dropwise.
-
Quench: Add AcOH/THF mixture at -78°C . Do not warm up before quenching.
PART 4: FAQ & TECHNICAL DEEP DIVE
Q1: My product is racemic (0% ee) despite using a chiral ligand. Why?
A: Racemization likely occurred after the reaction but before workup. The
-
Solution: Quench with an acidic buffer (Acetic acid or dilute HCl) at -78°C to kill all base immediately.[1]
Q2: I see a large "M+14" peak in MS (Methyl phenylacetate + CH2). Is this the product? A: Be careful. This could be the O-methylated product (ketene acetal) which hydrolyzes back to the starting material or decomposes on silica.
-
Verification: Check IR. The product (C-alkyl) has a carbonyl stretch ~1735 cm⁻¹.[1] The O-alkyl product has a C=C stretch ~1650 cm⁻¹ and no carbonyl.[1]
Q3: Can I use NaH (Sodium Hydride) as the base? A: Avoid NaH. NaH is heterogeneous and slow to deprotonate esters, leading to a mix of SM, Enolate, and Product simultaneously. This guarantees dialkylation via proton transfer.[1] Use homogeneous bases like LDA or LiHMDS for kinetic control.[1]
Q4: How do I separate the Starting Material (SM) from the Product? They co-elute. A: They are very similar in polarity.[1]
-
Chemical Separation: Hydrolyze the mixture to the acids ((R)-2-phenylpropanoic acid vs phenylacetic acid). The methylated acid is slightly more lipophilic, but separation is still hard.
-
Better Approach: Drive conversion to 100% by using excess base/electrophile (risk of dialkylation) OR use preparative HPLC .[1]
-
Chromatography Tip: Use Toluene/Hexane mixtures instead of EtOAc/Hexane. The
-stacking interactions with toluene often improve separation of aryl esters.[1]
REFERENCES
-
Asymmetric Phase-Transfer Catalysis: O'Donnell, M. J. (2004).[1] "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives." Accounts of Chemical Research. Link -
Mechanism of Enolate Alkylation (O vs C): Evans, D. A. (1982).[1] "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Aldrichimica Acta.[1] Link
-
Prevention of Dialkylation (LiCl Effect): Seebach, D. (1988).[1] "Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides."[1] Angewandte Chemie International Edition. Link
-
Racemization of Aryl Propionates: Myers, A. G., et al. (1997).[1] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.[8] Link
-
General Troubleshooting of Enolate Chemistry: BenchChem Technical Guides. "Troubleshooting Low Yields in Ester Enolate Methylation." Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. reddit.com [reddit.com]
- 3. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
GC analysis protocol for methyl 2-phenylpropanoate enantiomeric purity
Executive Summary & Strategic Rationale
Methyl 2-phenylpropanoate represents a fundamental chiral building block, serving as the methyl ester derivative of 2-phenylpropionic acid (hydratropic acid) and a structural model for the "profen" class of NSAIDs (e.g., Ibuprofen, Naproxen).
For researchers and drug development professionals, Gas Chromatography (GC) using Cyclodextrin-based Chiral Stationary Phases (CSPs) is the superior analytical technique for this compound compared to HPLC.
-
Why GC? The molecule is volatile, thermally stable, and lacks the multiple polar functional groups that often necessitate HPLC. GC offers higher theoretical plate counts (efficiency), shorter run times (<20 min), and compatibility with universal detectors (FID) or mass spectrometry (MS) without the need for expensive chiral mobile phases.
-
The Challenge: The enantiomers have identical boiling points. Separation relies entirely on the thermodynamic difference in the formation of inclusion complexes with the chiral selector.
This guide details a validated protocol using a Permethylated
Decision Logic: Method Selection
Before proceeding, verify that GC is the correct tool for your specific sample matrix.
Caption: Decision tree for selecting the optimal analytical technique. GC is the default for analytical purity checks of this volatile ester.
Core Protocol: GC Analysis on Permethylated -Cyclodextrin[1]
This protocol uses a 2,3,6-tri-O-methyl-
Instrumentation & Conditions[2][3][4]
-
System: GC-FID (Flame Ionization Detector).[1]
-
Column: CP-Chirasil-DEX CB (25 m × 0.25 mm × 0.25 µm) or Rt-βDEXsm .
-
Rationale: The "sm" (soluble methyl) or "CB" (chemically bonded) phases prevent column bleed and allow temperature programming, which is critical for sharpening peaks of later-eluting isomers.
-
-
Carrier Gas: Hydrogen (
) @ 40 cm/sec (Constant Flow).[2]-
Note: Helium is acceptable but requires longer run times. Hydrogen provides the best efficiency at higher velocities (Van Deemter optimality).
-
Method Parameters
| Parameter | Setting | Technical Reasoning |
| Inlet Temp | 250 °C | Ensure rapid volatilization without pyrolysis. |
| Split Ratio | 50:1 to 100:1 | Prevent column overload; enantiomeric separation is concentration-sensitive. |
| Oven Program | 110 °C (hold 1 min) | Enthalpy Control: Lower temperatures favor the inclusion complex formation ( |
| Detector (FID) | 275 °C | Prevent condensation; high sensitivity for hydrocarbons. |
Experimental Workflow
-
Sample Prep: Dissolve 1 mg of methyl 2-phenylpropanoate in 1.5 mL Dichloromethane or n-Heptane .
-
Avoid: Methanol (can cause peak tailing on some non-bonded phases).
-
-
Conditioning: If the column is new, condition at 200°C for 30 mins to remove volatiles.
-
System Suitability: Inject a racemic standard.
-
Requirement: Resolution (
) 1.5. -
Tailing Factor:
.
-
Comparative Performance Guide
This section objectively compares the recommended protocol against viable alternatives.
Performance Data Comparison
The following data represents typical performance metrics derived from thermodynamic studies of 2-phenylpropionic acid derivatives.
| Feature | Protocol A (Recommended) | Alternative B (Silylated) | Alternative C (HPLC) |
| Column Type | Permethylated | TBDMS- | Cellulose Carbamate |
| Commercial Ex. | Chirasil-DEX CB, Rt-βDEXsm | Hydrodex β-TBDAc | Chiralcel OD-H |
| Resolution ( | 1.8 - 2.5 (Excellent) | 1.2 - 1.6 (Moderate) | > 3.0 (Superior) |
| Analysis Time | 12 - 15 min | 15 - 20 min | 20 - 40 min |
| Elution Order | (S) then (R) [Typical] | Varies by silylation depth | Varies by solvent |
| Cost Per Run | Low (Gas + Power) | Low | High (Solvents) |
| Robustness | High (Bonded phase) | Moderate (Often coated) | High |
Technical Insights
-
Permethylated vs. Silylated: The permethylated phase (Protocol A) generally offers sharper peaks for small esters because the methyl groups allow for a "snug" fit of the phenyl ring into the CD cavity without excessive steric hindrance. Silylated phases (Alternative B) are bulkier; while they are excellent for larger molecules (like certain terpenes), they often show lower resolution for simple phenyl esters like methyl 2-phenylpropanoate.
-
Thermodynamics: The separation on Protocol A is enthalpy-driven . If resolution is lost, lower the oven temperature by 10°C. Do not increase column length; temperature is the more potent variable here.
Mechanism of Action
Understanding why the separation works allows for faster troubleshooting. The separation is not based on boiling point, but on the transient formation of diastereomeric inclusion complexes.
Caption: Mechanism of enantioseparation. The isomer that fits more snugly into the CD cavity is retained longer.
References
-
Agilent Technologies. (2011).[3] Enantiomers: Gas chromatography with an Agilent CP-Chirasil-DEX CB column separates enantiomers of underivatized acids. Application Note A00973. Link
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.
-
Macherey-Nagel. (n.d.). Hydrodex β-3P Application Guide for Esters. Link
-
Restek Corporation. (2021). Chiral Separations 1: How do our GC chiral columns compare?Link
-
BenchChem. (2025). Comparative Guide to Assessing Enantiomeric Purity. Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of (R)-Methyl 2-phenylpropanoate
[1]
Executive Summary & Chemical Profile[1]
(R)-Methyl 2-phenylpropanoate (CAS: 24074-67-5 for the (R)-isomer, often referenced generally under 5558-66-7) is an organic ester used frequently as a chiral intermediate in pharmaceutical synthesis (e.g., NSAIDs).[1] While not classified as acutely toxic (like heavy metals) or highly reactive (like azides), its disposal requires strict adherence to organic solvent protocols to prevent environmental contamination and plumbing damage via hydrolysis.[1]
Critical Safety Directive: Do not dispose of this compound down the drain. Esters can undergo hydrolysis in sewer lines, potentially releasing phenylacetic acid derivatives and methanol, altering effluent pH and violating local discharge permits.
Physicochemical Properties Relevant to Disposal
| Property | Value/Description | Operational Implication |
| Physical State | Liquid (Colorless to pale yellow) | Requires leak-proof secondary containment.[1] |
| Flash Point | >90°C (Estimated for similar esters) | Classified as Combustible (not Highly Flammable), but must be kept away from high heat sources.[1] |
| Water Solubility | Low / Immiscible | Will form a separate organic layer if mixed with aqueous waste; do not mix with aqueous streams. |
| Reactivity | Hydrolyzes in strong acid/base | Segregate from Caustic Waste (pH > 12) to prevent exothermic saponification in the waste drum.[1] |
Pre-Disposal Characterization[1][2]
Before moving the container, you must characterize the waste stream. Regulatory classification (RCRA in the US) depends heavily on whether the chemical is pure or in a solvent mixture.[1]
Workflow: Waste Stream Classification
The following logic determines your waste code and segregation strategy.
Figure 1: Decision matrix for segregating (R)-Methyl 2-phenylpropanoate waste streams. Correct segregation significantly reduces disposal costs and safety risks.
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Goal: Prevent skin absorption and inhalation of vapors.[1][2][3]
-
Gloves: Nitrile (0.11 mm minimum thickness).[1] Break-through time is generally good for esters, but change immediately if splashed.[1]
-
Eye Protection: Chemical splash goggles (standard safety glasses are insufficient for liquid pouring operations).[1]
-
Ventilation: All transfers must occur inside a certified fume hood.[1]
Phase 2: Container Selection & Transfer
Goal: Ensure containment integrity.
-
Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass jugs.
-
Segregation: Ensure the waste container is labeled "ORGANIC WASTE."[1]
-
Transfer: Use a funnel with a flash-arrestor (if available) or a wide-mouth funnel to prevent spillage.[1] Do not fill the container >90% full (leave headspace for thermal expansion).[1]
Phase 3: Labeling & Documentation
Goal: Regulatory compliance (RCRA/EPA).[1]
-
Labeling: Attach a hazardous waste tag immediately upon the first drop entering the container.[1]
-
Chemical Name: Write out "(R)-Methyl 2-phenylpropanoate" (Do not use abbreviations like "M2PP").
-
Hazards: Check "Irritant" and "Combustible/Flammable" (if mixed with solvents).[1]
-
-
RCRA Codes (US Context):
-
If mixed with Methanol/Acetone: D001 (Ignitable), F003 .[1]
-
If pure: It is not P- or U-listed.[1] It is generally classified as "Non-regulated chemical waste" unless it exhibits a characteristic (like low flash point).[1] However, best practice is to manage it as D001 due to combustibility potential during transport.[1]
-
Phase 4: Final Disposal Method
Goal: Complete destruction.
Spill Management Protocol
In the event of a benchtop spill (<500 mL) or floor spill (>1 L), follow this immediate response logic.
Figure 2: Immediate response workflow for organic ester spills.
Specific Cleanup Instructions:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 143498, Methyl 2-methyl-2-phenylpropanoate (Analogous Structure).[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Methyl 2-phenylpropanoate.[1] (Verifies Hazard Classifications H315/H319). Retrieved from [Link][1]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] (Waste Identification).[1][5] Retrieved from [Link][1]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
